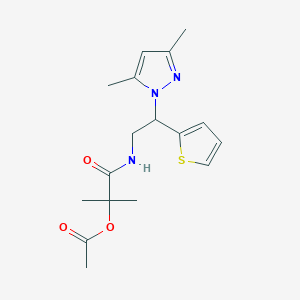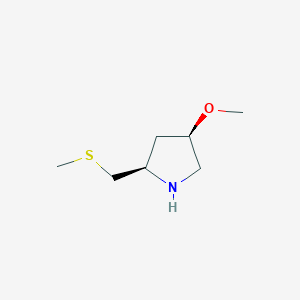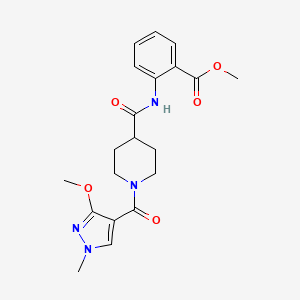
1-(4-chlorophenyl)-N-methylpiperidin-4-amine
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its common names and any known uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine:
Pharmacological Research
1-(4-chlorophenyl)-N-methylpiperidin-4-amine is extensively studied for its potential pharmacological properties. Researchers investigate its binding affinity to various receptors, such as serotonin and dopamine receptors, to understand its potential as a therapeutic agent for neurological disorders. This compound’s structure allows it to interact with these receptors, making it a candidate for developing new medications for conditions like depression, anxiety, and schizophrenia .
Neurochemical Studies
In neurochemical research, this compound is used to study neurotransmitter systems. By examining how it affects the release and uptake of neurotransmitters like dopamine and serotonin, scientists can gain insights into the mechanisms underlying various psychiatric and neurological disorders. This research helps in identifying new targets for drug development and understanding the pathophysiology of these conditions .
Analytical Chemistry
1-(4-chlorophenyl)-N-methylpiperidin-4-amine is utilized in analytical chemistry for developing and validating analytical methods. Its unique chemical properties make it a suitable standard or reference compound in chromatographic techniques such as HPLC and GC-MS. These methods are essential for the accurate quantification and identification of similar compounds in complex biological matrices .
Toxicological Studies
This compound is also used in toxicological research to assess its safety profile and potential toxic effects. Studies focus on its metabolism, distribution, and excretion in biological systems. Understanding its toxicological properties is crucial for evaluating its safety as a potential therapeutic agent and for regulatory purposes .
Synthetic Chemistry
In synthetic chemistry, 1-(4-chlorophenyl)-N-methylpiperidin-4-amine serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling the creation of new compounds with potentially enhanced pharmacological properties. This application is vital for the development of new drugs and chemical probes .
Behavioral Pharmacology
Researchers use this compound in behavioral pharmacology to study its effects on animal behavior. By administering it to animal models, scientists can observe changes in behavior that may correlate with its pharmacological activity. These studies help in understanding the potential therapeutic effects and side effects of the compound in vivo .
Medicinal Chemistry
In medicinal chemistry, 1-(4-chlorophenyl)-N-methylpiperidin-4-amine is explored for its potential to be modified into more potent and selective drugs. Medicinal chemists design and synthesize derivatives of this compound to enhance its efficacy, reduce side effects, and improve its pharmacokinetic properties. This research is fundamental for the development of new therapeutic agents .
Biochemical Assays
This compound is used in various biochemical assays to study enzyme activity and protein interactions. Its ability to interact with specific proteins makes it a valuable tool for investigating biochemical pathways and identifying potential drug targets. These assays are essential for understanding the molecular mechanisms of diseases and for drug discovery .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have been tested for in vivo anti-allergic activities . These compounds have shown significant effects on both allergic asthma and allergic itching .
Mode of Action
Similar compounds, such as piperazine h1 receptor antagonists, have been found to have a higher affinity to h1 receptors than histamine . This suggests that 1-(4-chlorophenyl)-N-methylpiperidin-4-amine might interact with its targets in a similar manner, potentially inhibiting the interaction of histamine with H1 receptors, thereby alleviating allergic reactions .
Biochemical Pathways
It is known that similar compounds, such as piperazine derivatives, can affect the isoprenoid pathway, altering the levels of plant hormones . This suggests that 1-(4-chlorophenyl)-N-methylpiperidin-4-amine might also affect similar biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds, such as clocinizine and chlorcyclizine, has been reported
Result of Action
Similar compounds, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have shown significant effects on both allergic asthma and allergic itching . This suggests that 1-(4-chlorophenyl)-N-methylpiperidin-4-amine might have similar effects.
Action Environment
It is known that similar compounds, such as pyraclostrobin, are used in agriculture and their efficacy can be influenced by environmental factors . This suggests that environmental factors might also influence the action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAXZSZQRYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2863625.png)

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2863632.png)
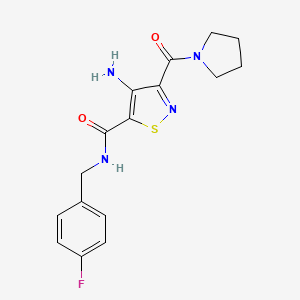
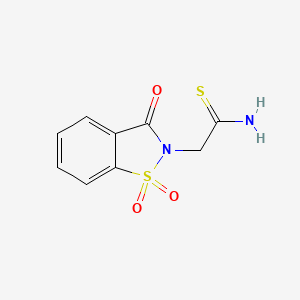
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2863635.png)
![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2863639.png)


